tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate
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Overview
Description
“tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate” is a chemical compound that is used in various scientific and industrial applications . It is also known as tert-Butyl carbamate .
Synthesis Analysis
The synthesis of “tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate” involves the use of methanesulfonic acid in tetrahydrofuran at 65°C for approximately 3 hours. The reaction mixture is then allowed to cool to ambient temperature. The resulting solids are isolated by filtration to afford the title compound.Molecular Structure Analysis
The molecular structure of “tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate” is represented by the InChI code: 1S/C11H24N2O2/c1-10(2,3)8(7-12)13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m1/s1 . The molecular weight of the compound is 216.32 .Chemical Reactions Analysis
The compound is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It is also involved in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Scientific Research Applications
Environmental Impact and Remediation Efforts
Studies have explored the environmental occurrence, fate, and removal methods of related compounds such as methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), which share structural similarities with tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate. Research demonstrates the environmental persistence of these compounds and investigates technologies for their remediation, including adsorption techniques and biodegradation pathways, to mitigate water pollution risks and improve water quality (Vakili et al., 2017; Davis & Erickson, 2004) https://consensus.app/papers/adsorption-studies-methyl-tertbutyl-ether-environment-vakili/5c274da6f1715d2a83b223a78fd469a4/?utm_source=chatgpt; https://consensus.app/papers/review-bioremediation-natural-attenuation-mtbe-davis/e19a1365aec85997bf6671fd712b7122/?utm_source=chatgpt.
Chemical Synthesis and Industrial Applications
The compound's role in chemical synthesis and industrial applications has been explored, particularly in the context of non-phosgene synthesis of N-substituted carbamates. This area of research is significant due to the environmental and safety concerns associated with phosgene. Innovations in this field aim to develop greener, safer, and more efficient methods of producing carbamates, highlighting the potential industrial applications of tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate derivatives (Shang Jianpen, 2014) https://consensus.app/papers/research-progress-synthesis-nsubstituted-carbamates-jianpen/de3eab5bfbe6599ebac31e99722b6336/?utm_source=chatgpt.
Environmental Chemistry and Toxicology
Environmental chemistry and toxicology studies focusing on related compounds provide insights into the environmental behavior, fate, and potential ecotoxicological effects of ethers and their derivatives. These studies contribute to understanding the environmental impact of chemical pollutants and inform strategies for pollution control and remediation. The knowledge gained from such research is crucial for environmental protection and sustainability efforts (Squillace et al., 1997; Olaniyan et al., 2020) https://consensus.app/papers/review-behavior-fate-methyl-tert‐butyl-ether-squillace/25419bca3cb454649ecd26a4c9bf28cd/?utm_source=chatgpt; https://consensus.app/papers/water-pollution-endocrine-interference-ecotoxicity-olaniyan/9ec0ded616c15d998f773541e81a5627/?utm_source=chatgpt.
Mechanism of Action
Target of Action
Tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate, also known as Boc-protected amine, is a versatile compound used in organic synthesis Boc-protected amines are generally used to protect amine groups during chemical reactions .
Mode of Action
The compound acts as a protecting group for amines in organic synthesis . It prevents unwanted reactions at the amine group during the synthesis of complex molecules . Once the synthesis is complete, the Boc group can be removed to reveal the original amine .
Result of Action
The primary result of the action of tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate is the protection of amine groups during chemical reactions . This allows for the successful synthesis of complex molecules without unwanted side reactions at the amine site .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions but can be sensitive to strong acids, which can remove the Boc group . Therefore, the reaction conditions, including temperature, pH, and the presence of other reactive species, can significantly impact the compound’s action.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate involves the protection of the amine group followed by the coupling of the protected amine with tert-butyl chloroformate to form the carbamate. The protecting group is then removed to yield the final product.", "Starting Materials": [ "2-amino-3,3-dimethylbutanoic acid", "tert-butyl chloroformate", "diisopropylethylamine", "dimethylformamide", "triethylamine", "methanol", "dichloromethane" ], "Reaction": [ "Protection of the amine group of 2-amino-3,3-dimethylbutanoic acid with tert-butyloxycarbonyl (BOC) group using diisopropylethylamine and tert-butyl chloroformate in dimethylformamide", "Coupling of the BOC-protected amine with tert-butyl chloroformate in the presence of triethylamine in dichloromethane", "Removal of the BOC protecting group using methanol and dichloromethane to yield tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate" ] } | |
CAS RN |
290815-01-9 |
Product Name |
tert-butyl N-[(2S)-1-amino-3,3-dimethylbutan-2-yl]carbamate |
Molecular Formula |
C11H24N2O2 |
Molecular Weight |
216.3 |
Purity |
95 |
Origin of Product |
United States |
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